molecular formula C16H16N6O B6434377 N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide CAS No. 2419268-52-1

N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide

Cat. No. B6434377
CAS RN: 2419268-52-1
M. Wt: 308.34 g/mol
InChI Key: DZLYPDLNXFJABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide” is a purine derivative. Purines are biologically significant compounds, and they form the basis of many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would likely include a purine ring (a two-ring structure with four nitrogen atoms), attached to a phenyl group (a six-carbon ring) via an amide linkage .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purine derivatives are known to undergo a variety of reactions, including alkylation, acylation, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, purine derivatives are solid at room temperature and have relatively high melting points .

Scientific Research Applications

N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide has been used in a variety of scientific studies and applications. It has been used as a tool to study the effects of purine derivatives on the activity of various enzymes and receptors. It has also been used as a tool to study the effects of purine derivatives on the activity of various ion channels. It has also been used to study the effects of purine derivatives on the expression of various genes.

Mechanism of Action

The mechanism of action of N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide is not fully understood. It is believed to interact with purine receptors, as well as with other proteins, such as enzymes and ion channels. It is thought to interact with purine receptors by binding to their active sites and modulating their activity. It is also thought to interact with other proteins by binding to their active sites and modulating their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, as well as ion channels. It has also been shown to modulate the expression of various genes. In addition, it has been shown to affect the activity of various hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. Additionally, it is a relatively stable compound and can be stored for long periods of time.
However, there are some limitations to using this compound in laboratory experiments. It is not very water soluble, which can make it difficult to manipulate in aqueous solutions. It also has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are a number of potential future directions for the use of N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide. It could be used to develop new therapeutic agents for the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders. It could also be used to develop new tools for studying the effects of purine derivatives on various biological processes. Additionally, it could be used to develop new tools for studying the effects of various drugs on various biological processes. Finally, it could be used to develop new tools for studying the effects of various environmental toxins on various biological processes.

Synthesis Methods

The synthesis of N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide is typically achieved through the reaction of 9-cyclopropyl-9H-purin-6-amine with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction produces this compound, as well as a small amount of the side product, 6-chloro-9-cyclopropyl-9H-purin-2-amine. This reaction is typically carried out in aqueous solution at a temperature of between 25 and 35 °C.

properties

IUPAC Name

N-[4-[(9-cyclopropylpurin-6-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-10(23)20-11-2-4-12(5-3-11)21-15-14-16(18-8-17-15)22(9-19-14)13-6-7-13/h2-5,8-9,13H,6-7H2,1H3,(H,20,23)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLYPDLNXFJABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.